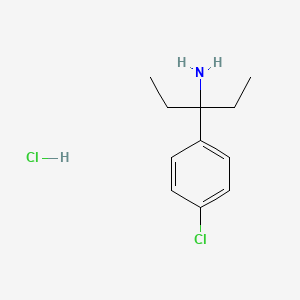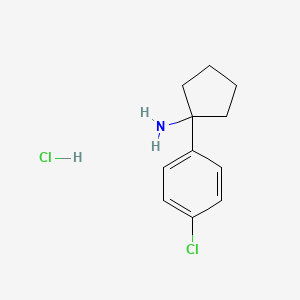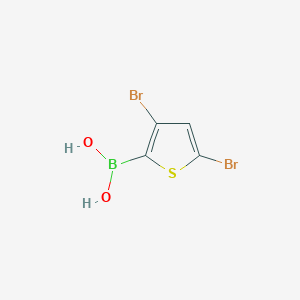
(3,5-Dibromothiophen-2-yl)boronic acid
Overview
Description
“(3,5-Dibromothiophen-2-yl)boronic acid” is an organic compound that has gained significant attention in recent years. It has a molecular weight of 285.75 .
Synthesis Analysis
The synthesis of “this compound” involves various chemical reactions . It has been used as a reactant in studies of surface-tension of enzyme inhibitors and the synthesis of bacteriochlorins .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the Inchi Code: 1S/C4H3BBr2O2S/c6-2-1-3 (7)10-4 (2)5 (8)9/h1,8-9H .Chemical Reactions Analysis
“this compound” is involved in various chemical reactions. It has been used in reactivity studies with diethanolamine .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . and should be stored at a temperature of 2-8°C .Scientific Research Applications
Fluorescent Chemosensors Development : Boronic acids, including (3,5-Dibromothiophen-2-yl)boronic acid derivatives, have been utilized in the development of selective fluorescent chemosensors. These sensors are significant for detecting biological active substances, which is crucial for disease prevention, diagnosis, and treatment (Huang et al., 2012).
Sensing Applications : Boronic acids are increasingly used in diverse areas of research, particularly in sensing applications. Their interaction with diols and Lewis bases leads to various sensing applications, ranging from biological labeling and protein manipulation to the development of therapeutics (Lacina et al., 2014).
Catalysis in Organic Reactions : In organic chemistry, boronic acids have been recognized for their versatility. For instance, they have been used as catalysts in highly enantioselective aza-Michael additions, demonstrating their utility in synthesizing complex organic molecules (Hashimoto et al., 2015).
Biomaterial Applications : Boronic acid derivatives are utilized in biomaterials due to their ability to bind with biologically relevant diols. They are employed in sensing, delivery, and materials chemistry, particularly in the development of dynamic and responsive materials (Brooks et al., 2018).
Synthesis of Polythiophene : Boronic acids play a critical role in the synthesis of hyperbranched polythiophene, a material with potential applications in electronics and photonics. This process involves catalyst-transfer Suzuki–Miyaura coupling reactions (Segawa et al., 2013).
Biomedical Applications : Boronic acid-containing polymers have found significant use in biomedical applications. Their unique reactivity and responsive nature make them suitable for treating various diseases, including HIV, obesity, diabetes, and cancer (Cambre & Sumerlin, 2011).
Reversible Covalent Bonding Utilization : The ability of boronic acids to form reversible covalent bonds with diols is exploited in sensing and separation systems. This property is crucial in the construction of sensors and separation systems for biological molecules and anions (Bull et al., 2013).
Electrochemical Sensing : Boronic acids, including derivatives of this compound, are used in electrochemical sensors for detecting biological analytes. These applications span health diagnostics and microbial electrochemistry (Li et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(3,5-dibromothiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BBr2O2S/c6-2-1-3(7)10-4(2)5(8)9/h1,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWRTGBMXIXEAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(S1)Br)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BBr2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}benzene-1-carboximidamide hydrochloride](/img/structure/B1422300.png)
![3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea](/img/structure/B1422304.png)

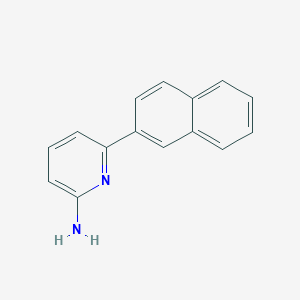
![[2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1422308.png)
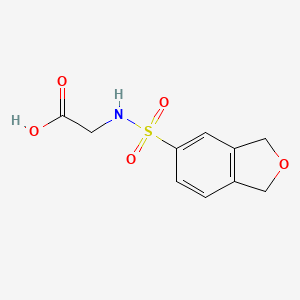
![5-Chlorotetrazolo[1,5-a]pyridine](/img/structure/B1422311.png)
